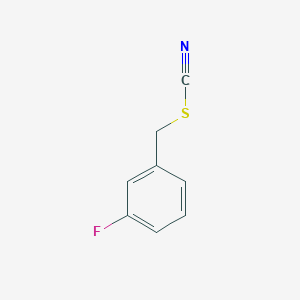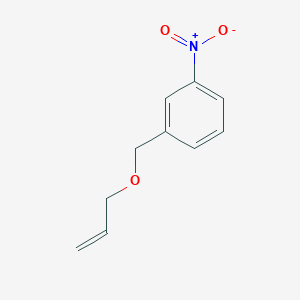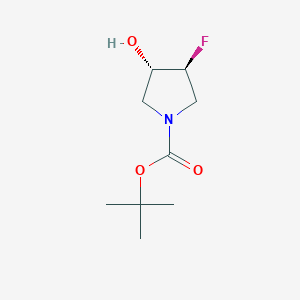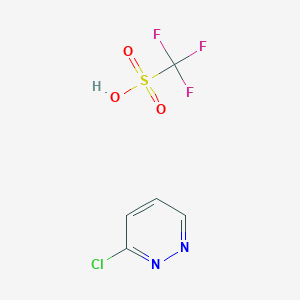
3-Fluorobenzyl thiocyanate
Descripción general
Descripción
3-Fluorobenzyl thiocyanate is an organic compound that belongs to the class of thiocyanates It features a benzyl group substituted with a fluorine atom at the third position and a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Fluorobenzyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluorobenzyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of this compound can yield thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed:
Nucleophilic Substitution: Formation of 3-fluorobenzyl azide or 3-fluorobenzyl alcohol.
Oxidation: Formation of 3-fluorobenzyl sulfoxide or 3-fluorobenzyl sulfone.
Reduction: Formation of 3-fluorobenzyl thiol.
Aplicaciones Científicas De Investigación
3-Fluorobenzyl thiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for studying their functions and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 3-fluorobenzyl thiocyanate exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in target molecules. Additionally, the fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparación Con Compuestos Similares
Benzyl thiocyanate: Lacks the fluorine substitution, resulting in different reactivity and properties.
3-Fluorobenzyl isocyanate: Contains an isocyanate group instead of a thiocyanate group, leading to distinct chemical behavior and applications.
Phenyl thiocyanate:
Uniqueness: 3-Fluorobenzyl thiocyanate is unique due to the presence of both the fluorine atom and the thiocyanate group. The fluorine atom can enhance the compound’s stability and reactivity, while the thiocyanate group provides versatility in chemical transformations. This combination makes this compound a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
(3-fluorophenyl)methyl thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWRZPKYDHXGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[9,9-Dimethyl-7-[5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazol-2-yl]fluoren-2-yl]-5-(6-pyridin-2-ylpyridin-2-yl)-1,3,4-oxadiazole](/img/structure/B3087474.png)

![Benzenamine, 3-[(2-propen-1-yloxy)methyl]-](/img/structure/B3087490.png)

![1-Piperidinecarboxylic acid, 4-[[[(1R,2S,5R)-7-oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]oct-2-yl]carbonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B3087501.png)

![Ethyl 3-hydroxy-3-(trifluoromethyl)hexahydroisoxazolo[3,2-c][1,4]oxazine-2-carboxylate](/img/structure/B3087506.png)
![4-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3087508.png)


![2,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3087533.png)

![ethyl 3-[(Z)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazono]butanoate](/img/structure/B3087544.png)
![2-Propenamide, N-[(1R)-1-phenylethyl]-](/img/structure/B3087556.png)
